![molecular formula C13H9N3O3 B3032897 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- CAS No. 61962-84-3](/img/structure/B3032897.png)

2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-

Übersicht

Beschreibung

2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- (IPBD) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. IPBD is an important intermediate for the synthesis of a variety of drug molecules, and has been used in the synthesis of several important drugs such as the anti-cancer drug, sunitinib. It has also been studied for its potential applications in the synthesis of other pharmaceuticals, such as antibiotics and antivirals. IPBD has been found to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Therapeutic Agents

- The imidazo[4,5-b]pyridine nucleus, recognized for its biological activities, has led to the one-pot synthesis of (1H, 3H) imidazo(4,5-b) pyridines as potential inhibitors of Lumazine synthase in M. tuberculosis. This enzyme, absent in mammalian cells but present in various microorganisms, makes these compounds significant for the development of anti-tubercular agents. Compounds synthesized exhibited promising anti-tubercular properties in vitro, suggesting potential as new therapeutic leads against M. tuberculosis infection (Harer & Bhatia, 2015).

Chemical Synthesis and Structural Elaboration

- Derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one have been synthesized through processes like nitration, alkylation, and reaction with itaconic acid. These synthetic routes provide a foundation for further chemical modifications and the exploration of new biological activities (Smolyar et al., 2007).

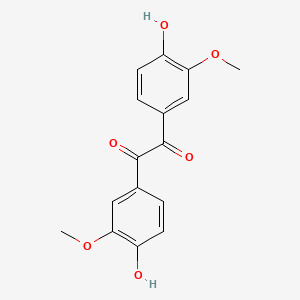

Antiglycation and Antioxidant Potential

- A series of imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation and antioxidative potential. Compounds with di and trihydroxy substitutions exhibited significant activities, highlighting the therapeutic potential of these derivatives in managing diseases associated with protein glycation and oxidative stress (Taha et al., 2015).

Antibacterial Applications

- Novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and showed in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. These findings suggest the potential use of these compounds in developing new antimicrobial agents (Mallemula et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

The compound inhibits the activity of VEGFR1, thereby reducing the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the effectiveness of other anticancer drugs by preventing the efflux of these drugs from the cancer cells .

Biochemical Pathways

By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis . This can starve the tumor of nutrients, slowing or even stopping its growth. By inhibiting P-glycoprotein efflux pumps, the compound can increase the intracellular concentration of other anticancer drugs, enhancing their cytotoxic effects .

Result of Action

The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to significant anticancer effects . For example, it can enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells, evident from the improved IC50 of doxorubicin .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-13-15-9-2-1-5-14-12(9)16(13)8-3-4-10-11(6-8)19-7-18-10/h1-6H,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSXAAGDASBOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474824 | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61962-84-3 | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

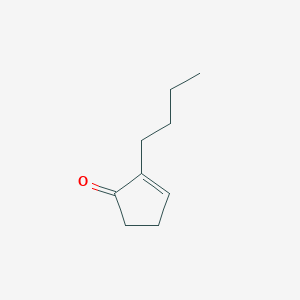

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)

![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)